N-(2-ethynylphenyl)benzamide
Description
N-(2-Ethynylphenyl)benzamide is a benzamide derivative characterized by an ethynyl (-C≡CH) substituent at the ortho position of the aniline moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed reactions such as cycloisomerizations and Sonogashira couplings . Key properties include:
- Synthesis: Synthesized via alkylation of benzamide precursors with propargyl halides or through palladium-catalyzed cross-coupling reactions. For example, this compound reacts with benzyl bromide to form N-benzyl-N-(2-ethynylphenyl)benzamide in 64% yield .
- Physical Properties: White solid with a melting point of 100–101°C. Spectroscopic data (¹H NMR, ¹³C NMR) confirm its structure, with characteristic alkyne proton signals at δ 3.36 ppm and carbonyl resonance at δ 170.8 ppm .
- Applications: Utilized in catalytic cycloisomerization reactions enabled by its ethynyl group, which facilitates C–C bond activation under NHC-boryl radical catalysis .
Properties
IUPAC Name |
N-(2-ethynylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h1,3-11H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAZAIOAWEQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-ethynylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding and scalable synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be adapted for larger-scale production, ensuring efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethynylphenyl)benzamide undergoes various chemical reactions, including cycloisomerization, oxidation, and substitution reactions. One notable reaction is the N-heterocyclic carbene (NHC)-boryl radical-catalyzed cycloisomerization, which involves the addition of an NHC-boryl radical to the alkynyl moiety, followed by a radical cascade comprising intramolecular cyclization and aryl migrations .
Common Reagents and Conditions:
Cycloisomerization: NHC-boryl radicals, intramolecular cyclization conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-ethynylphenyl)benzamide involves its interaction with molecular targets through radical catalysis. The NHC-boryl radical-catalyzed cycloisomerization is a key reaction, where the radical addition to the alkynyl moiety triggers a cascade of intramolecular cyclization and aryl migrations, leading to the formation of a quinolinone framework . This mechanism highlights the compound’s potential in facilitating complex molecular transformations.
Comparison with Similar Compounds
Reactivity and Catalytic Utility
- Comparison with N-Substituted Analogues : N-Benzyl and N-allyl derivatives (e.g., 1r , 1t ) exhibit lower yields (60–64%) compared to N-propargyl derivatives (86% for 1u ), highlighting steric and electronic effects on alkylation efficiency .
Data Tables
Table 1: Spectroscopic Data Comparison
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